2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide
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Overview
Description
2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 2 and 6 positions on the benzamide ring, and a phenylthiazole moiety attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Thiazole Ring: The phenylthiazole moiety can be synthesized through a cyclization reaction involving a phenylthiourea derivative and α-haloketone under acidic conditions.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.
Formation of the Benzamide: The final step involves the coupling of the 2,6-difluorobenzoic acid with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions with biological macromolecules and to investigate its potential as an antimicrobial or anticancer agent.
Materials Science: It can be explored for its properties in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylthiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atoms on the benzamide ring can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets would depend on the specific application and require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: A precursor in the synthesis of the target compound, known for its use in various organic syntheses.
2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide: Another compound with similar structural features, used as a CRAC channel inhibitor.
Uniqueness
2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide is unique due to the presence of both the phenylthiazole moiety and the difluorobenzamide structure, which confer specific chemical and biological properties
Properties
IUPAC Name |
2,6-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c19-14-7-4-8-15(20)16(14)17(23)21-10-9-13-11-24-18(22-13)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIABQZYIVHFWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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